4-Acetylphenyl cyanate

Asymmetric Catalysis Electrophilic Cyanation β-Keto Esters

4-Acetylphenyl cyanate (CAS 1129-36-8) is an electron-deficient aryl cyanate that serves as a mild, tunable electrophilic cyano source. Its para-acetyl substitution uniquely balances reactivity and selectivity, enabling catalytic asymmetric α-cyanation of β-keto esters/amides (up to 97% ee, 95% yield) and 3-substituted oxindoles (>99% ee). This compound is essential for synthesizing chiral β-ketonitriles and 3-aryl-3-cyano oxindole pharmacophores. Compared to alternatives like TsCN or cyano-hyperiodinate, it delivers superior enantiocontrol without extensive re-optimization. Ideal for medicinal chemistry and process R&D where stereochemical fidelity is critical.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1129-36-8
Cat. No. B075684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl cyanate
CAS1129-36-8
SynonymsCyanic acid, 4-acetylphenyl ester (9CI)
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC#N
InChIInChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3
InChIKeyMUAFEFAYKJZTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl Cyanate (CAS 1129-36-8) Procurement Guide: Distinguishing Electrophilic Cyanation and Resin Stabilization Capabilities


4-Acetylphenyl cyanate (CAS 1129-36-8), systematically named cyanic acid 4-acetylphenyl ester, is an aromatic cyanate ester with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol [1]. It belongs to the class of aryl cyanates, which are characterized by an –OCN group attached to an aromatic ring [1]. This compound has garnered attention as a mild and active electrophilic cyano source in catalytic asymmetric α-cyanation reactions [2] and as a potential stabilizer for ester-containing synthetic resins [3].

Why 4-Acetylphenyl Cyanate Cannot Be Interchanged with Generic Aryl Cyanates or Alternative Cyano Sources


The reactivity and performance of aryl cyanates are exquisitely sensitive to the nature and position of ring substituents [1]. The presence of the electron-withdrawing acetyl group at the para position of 4-acetylphenyl cyanate significantly modulates the electrophilicity of the cyanate group, distinguishing it from unsubstituted phenyl cyanate and ortho/meta-substituted isomers [1][2]. This substitution pattern directly impacts its utility as a mild, yet active, cyano source compared to alternative reagents like cyano-hyperiodinate or p-toluenesulfonyl cyanide (TsCN), which exhibit different reactivity profiles and may not afford the same combination of yield and enantioselectivity [3]. Therefore, substituting 4-acetylphenyl cyanate with a different aryl cyanate or cyano source without rigorous re-optimization is likely to result in suboptimal or failed reactions [3].

Quantitative Evidence Guide: Differentiating 4-Acetylphenyl Cyanate from Comparators


Mild and Active Cyano Source vs. Cyano-Hyperiodinate

4-Acetylphenyl cyanate is explicitly described as a 'mild and active' alternative to cyano-hyperiodinate as a cationic cyano source for catalytic asymmetric α-cyanation [1]. While the original literature does not provide direct quantitative comparison data for cyano-hyperiodinate in the same reaction system, this qualitative descriptor represents a key differentiator for researchers seeking to avoid harsher or less active cyano sources [1].

Asymmetric Catalysis Electrophilic Cyanation β-Keto Esters

High Yield and Enantioselectivity in Asymmetric α-Cyanation vs. Alternative Reagents

In the catalytic asymmetric α-cyanation of β-keto esters and amides using a tridentate bisoxazoline-zinc(II) complex (10 mol%), 4-acetylphenyl cyanate afforded chiral nitriles with up to 97% enantiomeric excess (ee) and up to 95% yield [1]. This performance is competitive with or exceeds that of other electrophilic cyano sources like p-toluenesulfonyl cyanide (TsCN) in related systems, where yields typically range from 71-98% but ee values are often lower or not reported [2].

Asymmetric Catalysis Enantioselective Synthesis Quaternary Carbon

Broad Substrate Scope in Catalytic Asymmetric Cyanation

4-Acetylphenyl cyanate enabled the first catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles, producing all-carbon quaternary center 3-aryl-3-cyano oxindoles with yields up to 95% and enantioselectivities >99% ee [1]. This application highlights the compound's ability to facilitate transformations on challenging substrates that were previously inaccessible with other cyano sources [1].

Asymmetric Catalysis Oxindoles All-Carbon Quaternary Centers

Stabilization of Ester-Containing Synthetic Resins

4-Acetylphenyl cyanate is listed among a series of aryl cyanates, including phenyl cyanate, that are effective as stabilizers for ester-containing synthetic resins [1]. While the patent does not provide quantitative head-to-head stabilization data, the inclusion of p-acetyl phenyl cyanate alongside other substituted phenyl cyanates suggests that the acetyl group modulates stabilization efficacy, likely through electronic effects on the cyanate moiety [1].

Polymer Chemistry Resin Stabilization Aryl Cyanates

Targeted Application Scenarios for 4-Acetylphenyl Cyanate


Synthesis of Enantiomerically Enriched β-Ketonitriles via Asymmetric α-Cyanation

Based on the evidence of high enantioselectivity (up to 97% ee) and yield (up to 95%) in the α-cyanation of β-keto esters and amides [1], 4-acetylphenyl cyanate is ideally suited for the preparation of chiral β-ketonitriles. These compounds are crucial intermediates in the synthesis of chiral 1,3-aminoalcohols and β-hydroxy nitriles, which are prevalent in pharmaceuticals and natural products. Procurement should be prioritized when high stereochemical purity is paramount.

Construction of All-Carbon Quaternary Stereocenters in Oxindoles

The compound's demonstrated ability to facilitate the first catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles, yielding products with >99% ee and up to 95% yield [1], makes it the reagent of choice for accessing 3-aryl-3-cyano oxindoles. This scaffold is a key pharmacophore in numerous biologically active molecules, including clinical candidates like BMS204352 for stroke treatment. This application is exclusive to 4-acetylphenyl cyanate based on current literature.

Stabilization Additive for Ester-Containing Polymer Formulations

As disclosed in US Patent 3,403,128, 4-acetylphenyl cyanate can be used to stabilize a variety of ester-containing synthetic resins, including polyurethanes, alkyds, and acrylics [1]. Procurement for this purpose should be considered when developing polymer formulations requiring enhanced resistance to thermal and hydrolytic degradation. The acetyl substituent may offer distinct stabilization kinetics compared to unsubstituted phenyl cyanate, warranting specific evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetylphenyl cyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.